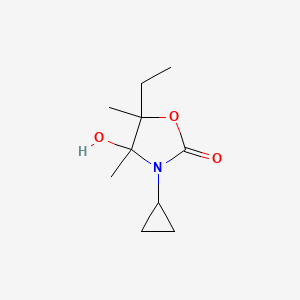
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid
概要
説明
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid is a heterocyclic compound that features a thioxo-triazolidine ring attached to a benzoic acid moiety
準備方法
The synthesis of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid typically involves the reaction of 3,3-dimethyl-1,2,4-triazolidine-5-thione with a benzoic acid derivative under specific conditions. One common method includes the use of a chlorinating agent such as thionyl chloride to activate the benzoic acid, followed by nucleophilic substitution with the triazolidine derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction environments .
化学反応の分析
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
科学的研究の応用
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxo-triazolidine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar compounds to 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid include other thioxo-triazolidine derivatives and benzoic acid derivatives. Compared to these compounds, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:
- 3,3-dimethyl-1,2,4-triazolidine-5-thione
- 4-(3,3-dimethyl-1,2,4-triazolidin-1-yl)benzoic acid
特性
IUPAC Name |
4-(3,3-dimethyl-5-sulfanylidene-1,2,4-triazolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2)12-10(17)14(13-11)8-5-3-7(4-6-8)9(15)16/h3-6,13H,1-2H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHTQMMIMYKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-N-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4319362.png)
![2-CHLORO-6-FLUOROBENZYL 4-[5-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE](/img/structure/B4319373.png)
![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol](/img/structure/B4319379.png)
![N-[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide](/img/structure/B4319383.png)
![3-cyclopropyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4319402.png)
![3A,5,5,9B-TETRAMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE](/img/structure/B4319406.png)


![8,10-dimethoxy-1,1,10b-trimethyl-1,10b-dihydro[1,3]oxazolo[4,3-a]phthalazine-3,6(5H)-dione](/img/structure/B4319423.png)
![2-[4-(4-benzylpiperidine-1-carbothioyl)-2-methoxyphenoxy]acetamide](/img/structure/B4319431.png)
